1-(Chloromethyl)pyrrolidine-2,5-dione
Overview
Description
1-(Chloromethyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C5H6ClNO2 It is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used in medicinal chemistry for the development of bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the chloromethylation of pyrrolidine-2,5-dione. This reaction typically uses formaldehyde and hydrochloric acid as reagents under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes chlorination to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of different functionalized pyrrolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine-2,5-dione derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of complex organic molecules
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its derivatives have shown potential as inhibitors of specific enzymes, which can be useful in drug discovery.
Medicine: The compound and its derivatives are investigated for their pharmacological properties. They have shown promise as anticonvulsants, anti-inflammatory agents, and antimicrobial agents.
Industry: In the industrial sector, 1-(Chloromethyl)pyrrolidine-2,5-dione is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions. The exact molecular pathways involved depend on the specific enzyme and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: The parent compound, which lacks the chloromethyl group, is widely used in medicinal chemistry for the development of bioactive molecules.
3-Chloro-1-aryl pyrrolidine-2,5-diones: These derivatives have been studied for their inhibitory activity on carbonic anhydrase isoenzymes, showing potential in the treatment of diseases such as glaucoma and epilepsy.
N-substituted pyrrolidine-2,5-diones: These compounds have been explored for their anticonvulsant and anti-inflammatory properties.
Properties
IUPAC Name |
1-(chloromethyl)pyrrolidine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2/c6-3-7-4(8)1-2-5(7)9/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXXMOCJNFCADG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496570 | |
Record name | 1-(Chloromethyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54553-14-9 | |
Record name | 1-(Chloromethyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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